molecular formula C23H23D4ClO7 B1157258 Empagliflozin-d4

Empagliflozin-d4

Numéro de catalogue B1157258
Poids moléculaire: 454.9
Clé InChI: OBWASQILIWPZMG-CPTKLOLCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Empagliflozin-d4 contains four deuterium atoms and is intended for use as an internal standard for the quantification of empagliflozin by GC- or LC-MS. Empagliflozin is a potent SGLT2 inhibitor (IC50 = 3.1 nM) that demonstrates a high degree of selectivity (>2,500-fold) over SGLT1, 4, 5, and 6. In clinical trials of patients with type 2 diabetes, formulations containing empagliflozin lowered fasting and postprandial glucose levels by increasing total glucose excretion, improving β-cell function, and shifting substrate utilization from glucose to lipids.

Applications De Recherche Scientifique

1. Cardiovascular Benefits and Heart Failure Management

  • Empagliflozin, an antidiabetic drug, has shown surprising benefits in reducing mortality and hospitalization due to heart failure, beyond its glucose-lowering effects. Studies suggest it directly improves diastolic function and myocardial energetics, leading to ameliorated heart failure symptoms and enhanced myocardial work efficiency (Pabel et al., 2018).

2. Renal Protective Effects in Diabetic Kidney Disease

  • Empagliflozin has been found to slow the progression of diabetic kidney disease, with mechanisms such as improvement in glomerular hyperfiltration and renal hemodynamic effects being key factors. These effects are considered critical in managing diabetic complications and preserving renal function (Kidokoro et al., 2018).

3. Influence on Myocardial and Cellular Energetics

  • Empagliflozin exhibits a notable impact on myocardial energetics. It ameliorates diastolic dysfunction, reduces myocardial fibrosis, and improves mitochondrial function, suggesting its potential utility in managing diabetic cardiomyopathy and heart failure in non-diabetic conditions (Santos-Gallego et al., 2020).

4. Modulation of Cardiac Electrical Activity and Homeostasis

  • Research has indicated that empagliflozin modulates cardiac electrical activity, particularly in diabetes-induced cardiomyopathy. It has a role in managing cardiac calcium and sodium regulation, which contributes to its cardioprotective benefits in diabetic patients (Lee et al., 2019).

5. Potential in Preventing Atrial Remodeling and Improving Mitochondrial Function

  • Empagliflozin has shown potential in preventing atrial remodeling and improving mitochondrial function, which could be beneficial in managing diabetes-related atrial fibrillation. This effect is likely mediated through pathways like the PGC-1α/NRF-1/Tfam signaling pathway, highlighting its multi-faceted role in cardiovascular health (Shao et al., 2019).

6. Impact on Microvascular Function and Cardiac Protection

  • Studies have shown that empagliflozin improves cardiac microvascular function in diabetes, suggesting its utility in managing diabetic cardiovascular complications. Its effects involve inhibition of mitochondrial fission and oxidative stress, indicating a broad spectrum of cardioprotective actions beyond glucose regulation (Zhou et al., 2017).

7. Bibliometric and Visualized Analysis of Empagliflozin Research

  • A bibliometric analysis provides insights into the research trends and hotspots in the field of empagliflozin, particularly for heart failure. This kind of analysis helps in understanding the evolution of research in this area and its future directions (Zhang et al., 2022).

8. Overall Clinical Outcomes and Cardiovascular Effects

  • Empagliflozin has been associated with improved clinical outcomes, including reduced mortality and hospitalization rates in patients with type 2 diabetes and established cardiovascular disease. This highlights its significant role in clinical practice beyond its antihyperglycemic activity (Wanner et al., 2018).

Propriétés

Nom du produit

Empagliflozin-d4

Formule moléculaire

C23H23D4ClO7

Poids moléculaire

454.9

Clé InChI

OBWASQILIWPZMG-CPTKLOLCSA-N

Apparence

Assay:≥99% deuterated forms (d1-d4)A solid

Synonymes

(1S)-1,5-Anhydro-1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucitol-d4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.